
Valdecoxib
Overview
Description
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining . This compound was marketed under the brand name Bextra until it was withdrawn from the market due to safety concerns related to cardiovascular risks and severe skin reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valdecoxib can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide linkage, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Valdecoxib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Osteoarthritis and Rheumatoid Arthritis
Valdecoxib has shown significant efficacy in the management of osteoarthritis and rheumatoid arthritis. Clinical studies demonstrate that it provides substantial relief from pain and improves function in patients with these conditions.
- Efficacy : In a study involving over 4,000 patients, this compound was found to be significantly more effective than placebo for treating rheumatoid arthritis and osteoarthritis symptoms . The drug's efficacy was comparable to that of naproxen and diclofenac in several trials .
Primary Dysmenorrhea
This compound is effective for managing moderate to severe menstrual pain. Studies indicate that it provides rapid relief compared to placebo and is well-tolerated by patients.
- Efficacy : A study comparing this compound with naproxen sodium showed that both medications were effective; however, patient satisfaction was higher with this compound .
Study Type | Dosage (mg) | Outcome | Reference |
---|---|---|---|
Randomized Controlled Trial | 20-40 | Significant reduction in pain scores | |
Comparative Study | N/A | Higher patient satisfaction than placebo |
Chronic Low Back Pain
This compound has been evaluated for its effectiveness in treating chronic low back pain. Results indicate that it provides rapid and consistent pain relief.
- Efficacy : In a randomized controlled trial, patients receiving this compound reported significantly lower pain levels compared to those receiving placebo .
Study Type | Dosage (mg) | Outcome | Reference |
---|---|---|---|
Randomized Controlled Trial | 40 | Rapid relief within one week | |
Longitudinal Study | N/A | Improved function and reduced disability |
Safety Profile
While this compound is generally well-tolerated, it is associated with certain adverse effects. The most common side effects include gastrointestinal disturbances, skin reactions, and potential cardiovascular risks. Notably, it does not inhibit platelet function, which can be advantageous for patients at risk of bleeding .
Mechanism of Action
Valdecoxib exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxanes, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation . Unlike non-selective NSAIDs, this compound does not inhibit COX-1, which helps to minimize gastrointestinal side effects .
Comparison with Similar Compounds
Valdecoxib belongs to the class of selective COX-2 inhibitors, also known as coxibs. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used for similar indications. Unlike this compound, celecoxib remains on the market.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor with a similar mechanism of action, used in some countries for the treatment of arthritis and pain.
Parecoxib: A prodrug of this compound, used for postoperative pain management
Uniqueness of this compound: this compound was noted for its high selectivity for COX-2, which contributed to its potent anti-inflammatory and analgesic effects. its withdrawal from the market highlights the importance of balancing efficacy with safety in drug development .
Biological Activity
Valdecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins involved in inflammation and pain. This article reviews the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and potential adverse effects.
This compound exhibits its anti-inflammatory and analgesic effects primarily through the selective inhibition of COX-2. This selectivity allows it to reduce inflammation and pain with a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The inhibitory potency of this compound for COX-2 is significantly higher than for COX-1, with reported IC50 values of 0.005 µM for COX-2 and 150 µM for COX-1, indicating a very high selectivity for COX-2 inhibition .
Pharmacokinetics
This compound has an absolute bioavailability of approximately 83% following oral administration, reaching peak plasma concentrations within about 3 hours. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C9) and exhibits a volume of distribution of approximately 86 L .
Rheumatoid Arthritis
A randomized controlled trial compared the efficacy of this compound with naproxen (a conventional NSAID) and placebo in treating rheumatoid arthritis (RA). The study included multiple doses of this compound (10 mg, 20 mg, and 40 mg) over a 12-week period. Results indicated that all doses of this compound produced significant improvements in the American College of Rheumatology Responder Index (ACR-20) compared to placebo, with no significant differences in efficacy between the doses or when compared to naproxen .
Table 1: Efficacy Results from RA Study
Treatment | ACR-20 Response Rate (%) | p-value vs Placebo |
---|---|---|
This compound 10 mg | 60 | <0.01 |
This compound 20 mg | 62 | <0.01 |
This compound 40 mg | 61 | <0.01 |
Naproxen | 63 | <0.01 |
Placebo | 30 | - |
Postoperative Pain Management
In another study evaluating postoperative pain relief, this compound demonstrated significant analgesic efficacy compared to placebo. The number needed to treat (NNT) for at least 50% pain relief over six hours was calculated as follows:
Table 2: Pain Relief Efficacy
Drug and Dose | Patients Achieving ≥50% Pain Relief | NNT (95% CI) |
---|---|---|
This compound 20 mg | 68% (69/101) | 1.7 (1.4 to 2.0) |
This compound 40 mg | 73% (204/279) | 1.6 (1.4 to 1.8) |
These results indicate that this compound is effective in managing acute postoperative pain, providing significant relief compared to placebo .
Safety Profile
While this compound is generally well-tolerated, there are concerns regarding its safety profile, particularly regarding cardiovascular risks associated with COX-2 inhibitors. In clinical studies, gastrointestinal adverse events were notably lower with this compound compared to traditional NSAIDs like diclofenac . However, patients should be monitored for cardiovascular events, especially those with pre-existing conditions.
Q & A
Basic Research Question
Q. Q1: What is the molecular mechanism of Valdecoxib as a COX-2 inhibitor, and how does its selectivity compare to other NSAIDs?
Methodological Answer: this compound selectively inhibits COX-2 by binding with a high-affinity dissociation constant (Kd) of 2.6 nM, as demonstrated via saturation binding assays. Its selectivity over COX-1 is quantified by comparing IC50 values: this compound inhibits COX-2-mediated PGE2 production (IC50: 0.89 μM) while showing minimal activity against COX-1-mediated TxB2 synthesis (IC50: 25.4 μM) . Researchers should use in vitro enzyme inhibition assays (e.g., human recombinant COX-1/COX-2 activity tests) and confirm binding kinetics via surface plasmon resonance (SPR) or radioligand displacement studies.
Advanced Research Question
Q. Q2: How can researchers design experiments to evaluate the efficacy and systemic exposure of topical this compound formulations compared to oral administration?
Methodological Answer: To assess topical efficacy, prepare formulations (e.g., Carbopol-based gels) and conduct:
- Physicochemical testing : pH, spreadability, and drug content uniformity .
- In vitro diffusion studies : Use Franz diffusion cells with synthetic membranes to measure drug release kinetics.
- In vivo anti-inflammatory assays : Apply formulations to animal models (e.g., carrageenan-induced paw edema) and compare inflammation suppression to oral this compound. Monitor systemic exposure via HPLC analysis of plasma samples; topical 1% this compound gel showed negligible plasma concentration in rats, unlike oral routes .
Basic Research Question
Q. Q3: What validated assays are used to quantify this compound’s pharmacokinetic properties, such as solubility and absorption?
Methodological Answer:
- Solubility : Use shake-flask methods under physiologically relevant pH conditions. This compound’s intrinsic solubility is low (10.5% dissolution in 15 minutes), but hydrophilic derivatives (e.g., VALD-HPβCd complexes) improve it to >90% .
- Absorption : Employ Caco-2 cell monolayers to simulate intestinal permeability or use in situ perfusion models. For topical absorption, quantify drug retention in skin layers via tape-stripping and LC-MS/MS analysis .
Advanced Research Question
Q. Q4: How can researchers resolve contradictions in this compound’s reported efficacy and safety profiles across studies?
Methodological Answer: Contradictions often arise from differences in administration routes or dosage. For example:
- Efficacy : Topical this compound (1% gel) showed superior hyperalgesia inhibition compared to placebo (p < 0.05) but lower anti-inflammatory effects than rofecoxib gel . Use meta-analysis to compare outcomes across studies, stratifying by formulation type and dosage.
- Safety : Systemic side effects (e.g., cardiovascular risks) are linked to oral administration. Conduct comparative studies measuring plasma drug levels and clotting times (prothrombin time, bleeding time) to confirm that topical application minimizes systemic exposure .
Advanced Research Question
Q. Q5: What experimental frameworks are recommended for optimizing this compound’s therapeutic window in chronic inflammatory conditions?
Methodological Answer: Adopt the PICO framework (Population: chronic inflammation models; Intervention: this compound formulations; Comparison: standard NSAIDs; Outcome: efficacy/safety ratio) . Key steps:
Dose-response studies : Test this compound concentrations (0.1%–2%) in animal models of arthritis or granuloma formation.
Safety profiling : Measure COX-1/COX-2 inhibition ratios and monitor renal/hepatic biomarkers.
Long-term toxicity : Use repeat-dose dermal toxicity studies (OECD Guideline 410) to assess cumulative effects .
Basic Research Question
Q. Q6: How should researchers validate the purity and identity of this compound in synthesized or reformulated samples?
Methodological Answer:
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to USP reference standards.
- Identity : Perform FTIR spectroscopy to confirm functional groups (e.g., sulfonamide peak at 1150 cm⁻¹) and LC-MS for molecular weight confirmation (314.36 g/mol) .
Advanced Research Question
Q. Q7: What methodologies are critical for assessing this compound’s potential for drug-drug interactions in polypharmacy scenarios?
Methodological Answer:
- In vitro CYP450 inhibition assays : Screen this compound against CYP2C9 and CYP3A4 isoforms using fluorogenic substrates.
- Pharmacokinetic modeling : Administer this compound with common co-medications (e.g., warfarin) in animal models and measure AUC changes.
- Clinical correlation : Use population pharmacokinetics (PopPK) to identify covariates affecting drug exposure in human trials .
Properties
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044226 | |
Record name | Valdecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |
Record name | SID49665731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-10 mm Hg at 25 °C /Estimated/ | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
Record name | Valdecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
181695-72-7 | |
Record name | Valdecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valdecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valdecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Valdecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valdecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 181695-72-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALDECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VALDECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
Record name | Valdecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.